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Compound of Interest

Compound Name: C.l. Acid Red 276

Cat. No.: B15175169

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of C.l. Acid
Red 276, an azo dye. The information is compiled to be a valuable resource for researchers,
scientists, and professionals in drug development who may utilize this dye in their work.

Introduction

C.l. Acid Red 276, with the CAS number 61901-44-8, is a synthetic dye belonging to the
extensive family of azo dyes.[1] These compounds are characterized by the presence of one or
more azo groups (—N=N-) that connect aromatic rings, forming a large conjugated system
responsible for their color. The spectral properties of these dyes are of fundamental importance
for their application and for understanding their behavior in various chemical and biological

systems.

Physicochemical Properties

A summary of the key physicochemical properties of C.l. Acid Red 276 is presented in Table 1.

Table 1: Physicochemical Properties of C.l. Acid Red 276
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Property Value Reference
CAS Number 61901-44-8 [1]
Molecular Formula C2sH21Ns [2]
Molecular Weight 399.5 g/mol [11[2]

N,7-diphenyl-12H-
IUPAC Name ) ) [2]
benzo[a]phenazin-5-amine

CWFJIFORSKDLNH-
InChl Key [1]
UHFFFAOYSA-N

Absorption Spectral Characteristics

The color of azo dyes like C.I. Acid Red 276 is a direct result of their ability to absorb light in
the visible region of the electromagnetic spectrum. This absorption corresponds to electronic
transitions within the molecule's extensive conjugated 1t-electron system, which includes the
azo linkage.[1]

While specific, experimentally determined quantitative absorption data for C.l. Acid Red 276 is
not readily available in the reviewed literature, its spectral characteristics can be inferred from
the general properties of azo dyes and data from structurally similar compounds.

Azo dyes typically exhibit a strong and broad absorption band in the visible region, generally
between 400 and 600 nm.[1] Additionally, absorption bands in the ultraviolet (UV) region,
between 200 and 400 nm, are also characteristic, arising from electronic transitions within the
aromatic structures, such as benzene and naphthalene rings.[1]

For comparative purposes, the maximum absorption wavelengths (Amax) of several other acid
red dyes are presented in Table 2.

Table 2: UV-Vis Absorption Maxima (Amax) for Various Acid Red Dyes
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Dye Name Amax (nm) Solvent

Acid Red 1 505, 531 Not Specified
Acid Red 27 5234 Methanol[1][3]
Acid Red B 510 Not Specified[4]

Based on this comparative data, it is highly probable that the Amax of C.I. Acid Red 276 in a
suitable solvent also lies within the 500-530 nm range.

Emission Spectral Characteristics

C.l. Acid Red 276 is generally considered to be non-fluorescent.[1] The absorbed light energy
is typically dissipated through non-radiative pathways, a common characteristic of many azo
dyes. However, some related dyes do exhibit fluorescence. As a reference, Table 3 provides
the excitation and emission maxima for some fluorescent red dyes.

Table 3: Exemplary Fluorescence Data for Related Red Dyes

Dye Name Excitation Max (nm) Emission Max (nm)
Acid Fuchsin 540 630
Texas Red 596 615
pHrodo Red 560 585

This table illustrates the principles of fluorescence spectroscopy, as C.l. Acid Red 276 is

generally non-fluorescent.[1]

Experimental Protocols

A detailed experimental protocol for the spectral analysis of C.l. Acid Red 276 is not explicitly
available. However, a general methodology based on standard practices for the UV-Vis
spectrophotometry of azo dyes can be outlined.
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Objective: To determine the maximum absorption wavelength (Amax) and molar absorptivity (€)
of C.I. Acid Red 276.

Materials:

C.l. Acid Red 276

Spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide)

Volumetric flasks

Pipettes

UV-Vis Spectrophotometer

Quartz cuvettes
Procedure:

» Preparation of Stock Solution: Accurately weigh a small amount of C.I. Acid Red 276 and
dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock
solution of a specific concentration.

o Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing
concentrations by serial dilution of the stock solution.

e Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the
wavelength range for scanning (e.g., 200-800 nm).

o Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and
record the baseline.

e Spectral Measurement:
o Rinse a cuvette with a small amount of the most dilute standard solution and then fill it.

o Place the cuvette in the spectrophotometer and record the absorption spectrum.
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o Repeat this step for all the standard solutions, moving from the most dilute to the most
concentrated.

o Determination of Amax: Identify the wavelength at which the maximum absorbance is
observed. This is the Amax.

« Verification of Beer-Lambert Law: Plot a graph of absorbance at Amax versus the
concentration of the standard solutions. A linear relationship that passes through the origin
indicates that the Beer-Lambert law is obeyed in this concentration range.

o Calculation of Molar Absorptivity (€): The molar absorptivity can be calculated from the slope
of the Beer-Lambert law plot (Slope = € x path length). The path length of the cuvette is
typically 1 cm.

Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for the spectral analysis of an acid dye
and the subsequent data analysis process.
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Experimental workflow for spectral analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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